

# Ninerafaxstat: A Technical Overview of a Novel Cardiac Mitotrope

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Ninerafaxstat** (also known as IMB-1018972) is an investigational cardiac mitotrope designed to address the energetic deficit observed in certain cardiovascular diseases.[1][2][3] By modulating cardiac metabolism, **Ninerafaxstat** aims to improve myocardial efficiency and function. This document provides a comprehensive technical overview of **Ninerafaxstat**, including its chemical structure, physicochemical properties, mechanism of action, and a summary of key clinical findings.

# **Chemical Structure and Properties**

**Ninerafaxstat** is a small molecule with the IUPAC name 2-[4-[(2,3,4-Trimethoxyphenyl)methyl]piperazin-1-yl]ethyl pyridine-3-carboxylate. Its chemical identifiers and physicochemical properties are summarized in the tables below.

### **Table 1: Chemical Identifiers**



| Identifier        | Value                                                                                |
|-------------------|--------------------------------------------------------------------------------------|
| IUPAC Name        | 2-[4-[(2,3,4-Trimethoxyphenyl)methyl]piperazin-<br>1-yl]ethyl pyridine-3-carboxylate |
| SMILES            | COC1=C(C(=C(C=C1)CN2CCN(CC2)CCOC(=<br>O)C3=CN=CC=C3)OC)OC                            |
| InChI Key         | AGVJLPKGBKSLKF-UHFFFAOYSA-N                                                          |
| Molecular Formula | C22H29N3O5                                                                           |
| Molecular Weight  | 415.49 g/mol                                                                         |
| CAS Number        | 2254741-41-6                                                                         |

**Table 2: Physicochemical Properties** 

| Property             | Value              | Source  |
|----------------------|--------------------|---------|
| Physical Description | Solid powder       | Generic |
| Solubility           | Soluble in DMSO    | Generic |
| рКа                  | Data not available | -       |
| LogP                 | Data not available | -       |
| Melting Point        | Data not available | -       |

# Mechanism of Action: Modulating Cardiac Energetics

The heart is a metabolically active organ that relies on a constant supply of adenosine triphosphate (ATP) to sustain its contractile function. Under normal physiological conditions, the heart primarily utilizes fatty acid oxidation for ATP production. However, in pathological states such as hypertrophic cardiomyopathy (HCM) and heart failure with preserved ejection fraction (HFpEF), this metabolic process can become less efficient.

**Ninerafaxstat** is a partial fatty acid oxidation (pFOX) inhibitor.[1] It acts as a competitive inhibitor of 3-ketoacyl-CoA thiolase (3-KAT), the final enzyme in the mitochondrial beta-



oxidation pathway of long-chain fatty acids.[2] By partially inhibiting this enzyme, **Ninerafaxstat** reduces the heart's reliance on fatty acids as a fuel source and promotes a shift towards glucose oxidation. This metabolic switch is energetically more favorable, as glucose oxidation requires less oxygen to produce the same amount of ATP compared to fatty acid oxidation. This improved metabolic efficiency is believed to enhance overall cardiac function.



Click to download full resolution via product page

Mechanism of action of Ninerafaxstat.

# **Clinical Development and Key Findings**

**Ninerafaxstat** is being investigated for the treatment of non-obstructive hypertrophic cardiomyopathy (nHCM) and heart failure with preserved ejection fraction (HFpEF). Several clinical trials have been conducted to evaluate its safety and efficacy.

## **IMPROVE-HCM Trial**

The IMPROVE-HCM trial was a Phase 2, multicenter, randomized, double-blind, placebocontrolled study that evaluated the safety and efficacy of **Ninerafaxstat** in patients with symptomatic nHCM.

### Experimental Protocol:

- Study Design: Randomized, double-blind, placebo-controlled.
- Participants: 67 patients with symptomatic nHCM.



- Intervention: Ninerafaxstat (200 mg twice daily) or placebo for 12 weeks.
- Primary Endpoint: Safety and tolerability.
- Secondary Endpoints: Efficacy measures including changes in the Kansas City
  Cardiomyopathy Questionnaire (KCCQ) score and ventilatory efficiency (VE/VCO2 slope).

### Key Findings:

- Ninerafaxstat was generally safe and well-tolerated.
- While there was no statistically significant improvement in the overall KCCQ score, a posthoc analysis of patients with more severe baseline symptoms showed a significant improvement.
- A significant improvement in ventilatory efficiency (VE/VCO2 slope) was observed in the Ninerafaxstat group compared to placebo.

### **FORTITUDE-HCM Trial**

The FORTITUDE-HCM trial is an ongoing Phase 2b study designed to further evaluate the efficacy and safety of **Ninerafaxstat** in a larger population of patients with symptomatic nHCM.

# Table 3: Summary of Key Clinical Trial Data (IMPROVE-HCM)



| Parameter                                                             | Ninerafaxstat<br>Group | Placebo Group | p-value |
|-----------------------------------------------------------------------|------------------------|---------------|---------|
| Number of Patients                                                    | 34                     | 33            | -       |
| Dosage                                                                | 200 mg BID             | Placebo       | -       |
| Treatment Duration                                                    | 12 weeks               | 12 weeks      | -       |
| Change in VE/VCO2<br>Slope (LS Mean<br>Difference)                    | -2.1                   | -             | 0.006   |
| Change in KCCQ-<br>CSS (LS Mean<br>Difference, Overall)               | 3.2                    | -             | 0.2     |
| Change in KCCQ-<br>CSS (LS Mean<br>Difference, Baseline<br>Score ≤80) | 9.4                    | -             | 0.04    |

Data sourced from presentations and publications related to the IMPROVE-HCM trial.





Click to download full resolution via product page

Simplified workflow of the IMPROVE-HCM clinical trial.

# **Preclinical Studies and Analytical Methods**

Detailed protocols for the synthesis and analysis of **Ninerafaxstat** are not publicly available and are likely proprietary. However, based on standard pharmaceutical development practices, the following methodologies would be employed.

## **Synthesis**

The synthesis of **Ninerafaxstat** would likely involve a multi-step organic synthesis process, culminating in the formation of the final active pharmaceutical ingredient.

## **Analytical Methods**



High-performance liquid chromatography (HPLC) is a standard method for the analysis of small molecule drugs like **Ninerafaxstat**.

#### General HPLC Protocol Outline:

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A C18 reverse-phase column is commonly used for molecules of this type.
- Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
- Detection: UV detection at a wavelength determined by the chromophores in the Ninerafaxstat molecule.
- Quantification: Concentration is determined by comparing the peak area of the analyte to that of a known standard.

## Conclusion

**Ninerafaxstat** represents a promising therapeutic approach for cardiovascular diseases characterized by impaired cardiac energetics. Its mechanism of action, which involves shifting the heart's metabolic substrate preference from fatty acids to glucose, has the potential to improve myocardial efficiency. Clinical data from the IMPROVE-HCM trial suggest that **Ninerafaxstat** is safe and well-tolerated and may improve exercise capacity and symptoms in patients with nHCM. Further investigation in ongoing and future clinical trials will be crucial to fully elucidate the therapeutic potential of this novel cardiac mitotrope.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

• 1. imbria.com [imbria.com]



- 2. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 3. youtube.com [youtube.com]
- To cite this document: BenchChem. [Ninerafaxstat: A Technical Overview of a Novel Cardiac Mitotrope]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12786360#ninerafaxstat-chemical-structure-and-properties]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com